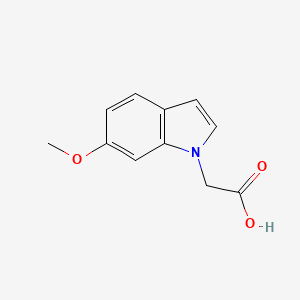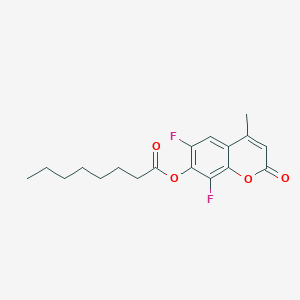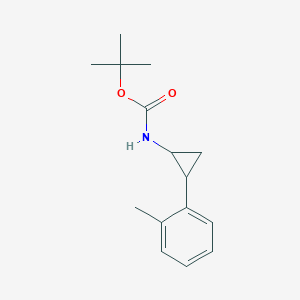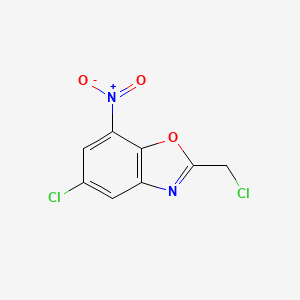![molecular formula C11H17N3O B12308565 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12308565.png)
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,5S)-3-(1-méthyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol est un composé organique complexe caractérisé par sa structure bicyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (1R,3S,5S)-3-(1-méthyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Les étapes clés comprennent la formation du noyau bicyclique et l'introduction du groupe pyrazolyle. Les voies de synthèse courantes peuvent impliquer :
Réactions de cyclisation : Formation du noyau bicyclique par cyclisation intramoléculaire.
Transformations de groupes fonctionnels : Introduction des groupes hydroxyle et pyrazolyle par des transformations sélectives de groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour assurer un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et les procédés catalytiques peuvent être utilisées pour intensifier efficacement la production.
Analyse Des Réactions Chimiques
Types de réactions
(1R,3S,5S)-3-(1-méthyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion du groupe hydroxyle en groupe carbonyle.
Réduction : Réduction du groupe pyrazolyle pour former différents dérivés.
Substitution : Réactions de substitution nucléophile au niveau du groupe pyrazolyle.
Réactifs et conditions courants
Oxydation : Agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés avec des groupes fonctionnels modifiés, qui peuvent être utilisés dans différentes applications.
Applications de la recherche scientifique
Chimie
En chimie, le (1R,3S,5S)-3-(1-méthyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les macromolécules biologiques. Il peut servir de sonde pour étudier les mécanismes enzymatiques et les interactions protéines-ligands.
Médecine
En médecine, le (1R,3S,5S)-3-(1-méthyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol est exploré pour ses propriétés thérapeutiques potentielles. Il peut servir de composé de départ pour le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que des polymères ou des catalyseurs.
Mécanisme d'action
Le mécanisme d'action du (1R,3S,5S)-3-(1-méthyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité et en entraînant divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et de la cible.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,3S,5S)-3-(1-méthyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane : Il lui manque le groupe hydroxyle, ce qui conduit à une réactivité et des applications différentes.
(1R,3S,5S)-3-(1-méthyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-2-ol : La position différente du groupe hydroxyle affecte ses propriétés chimiques.
Unicité
La présence à la fois du groupe hydroxyle et du groupe pyrazolyle dans le (1R,3S,5S)-3-(1-méthyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol le rend unique par rapport à ses analogues.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C11H17N3O/c1-14-10(4-5-12-14)11(15)6-8-2-3-9(7-11)13-8/h4-5,8-9,13,15H,2-3,6-7H2,1H3 |
Clé InChI |
SDXRTBLFMFMZQS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C2(CC3CCC(C2)N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)
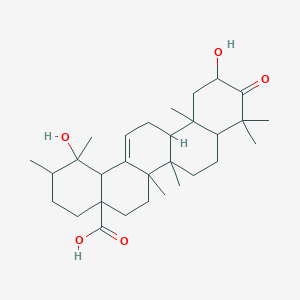
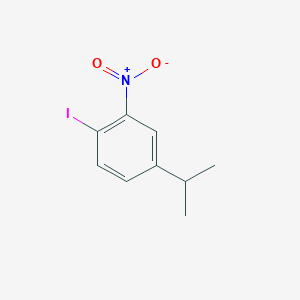
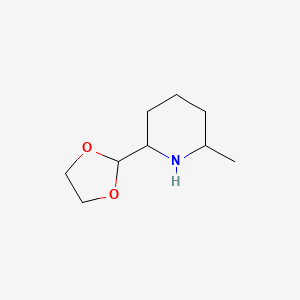
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)


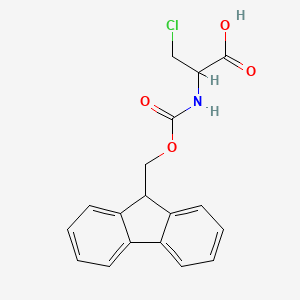

![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12308531.png)
